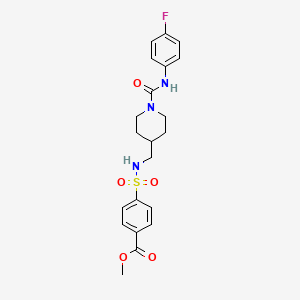

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Hydroxyphenyl)-3-methylbutanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB is a popular supplement in the fitness industry due to its potential to enhance muscle growth and improve exercise performance. In recent years, HMB has also gained attention in the scientific community for its potential therapeutic applications.

科学的研究の応用

Analysis in Alcoholic Beverages

3-(4-Hydroxyphenyl)-3-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. A method was developed for the quantitative determination of this compound, among others, in wines and other alcoholic beverages. This analysis is important as these compounds can have relevant sensory effects on the beverages (Gracia-Moreno et al., 2015).

Synthesis and Structure Analysis

The compound has been a subject of interest in the synthesis and structural analysis of various chemicals. For instance, its role in the synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, has been explored (Namikoshi et al., 1989). Additionally, its structure determination was crucial in the study of Bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

Pharmaceutical Synthesis

This compound has been used in the synthesis of pharmaceuticals, like the calcium antagonist Mibefradil (Crameri et al., 1997). The synthesis process involves asymmetric hydrogenation and is significant in producing optically active intermediates for drugs.

Natural Product Isolation

Research into the isolation of phenolic derivatives from natural sources like Aster indicus L. has identified compounds structurally related to 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. These studies contribute to our understanding of natural compounds and their potential applications (Lin et al., 2007).

Chiral Dendrimers Synthesis

This compound has been utilized in the synthesis of chiral dendrimers. Such studies are important for advancing materials science, particularly in the development of novel polymers with specific chirality (Greiveldinger & Seebach, 1998).

Metabolic Studies in Microorganisms

In the study of extremophiles, like thermophilic sulfur-dependent anaerobic archaea, related compounds have been analyzed to understand the metabolic processes in these unique organisms (Rimbault et al., 1993).

特性

IUPAC Name |

3-(4-hydroxyphenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVPVABENASTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-3-methylbutanoic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)

![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)